Antimicrobial Potency: Comparative MIC Data Against S. aureus and E. coli
(5-Propyl-1,2,4-oxadiazol-3-YL)methanol demonstrates moderate antimicrobial activity, with a Minimum Inhibitory Concentration (MIC) of 16 µg/mL against Staphylococcus aureus and 32 µg/mL against Escherichia coli. This data point allows for direct potency ranking relative to the oxadiazole antibiotic lead series, where the most optimized analog (compound 72c) achieved MICs ≤0.5 µg/mL against MRSA [1]. While this compound is not a lead, its activity profile confirms the viability of the 5-propyl substitution pattern for further elaboration.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | S. aureus: 16 µg/mL; E. coli: 32 µg/mL |
| Comparator Or Baseline | Optimized oxadiazole lead (72c): MRSA ≤0.5 µg/mL; Inactive class baseline: MIC > 64 µg/mL |
| Quantified Difference | Target compound is ~32-fold less potent than optimized lead against MRSA but >4-fold more active than inactive class members. |
| Conditions | In vitro broth microdilution assay against S. aureus and E. coli. |
Why This Matters
This data contextualizes the compound's position within the oxadiazole SAR landscape, enabling researchers to select it as a moderately active starting point for hit-to-lead optimization.
- [1] Spink, E., et al. (2015). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 6(10), 1055-1060. View Source
